Limonenoxid, (-)-

Übersicht

Beschreibung

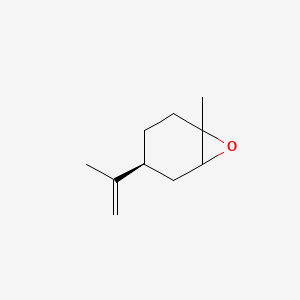

Limonene oxide, also known as limonene 1,2-epoxide, is a monoterpene that can be prepared from limonene . It has antinociceptive and antitumoral activities and is used in many products like food additives, cosmetics, and perfumes .

Synthesis Analysis

Chemoenzymatic epoxidation of limonene to limonene oxide was carried out using in situ generation of peroxy octanoic acid from octanoic acid and H2O2 . In this study, agricultural-waste rice husk ash (RHA)-derived silica was surface-functionalized using (3-aminopropyl) triethoxysilane (APTS), which was cross-linked using glutaraldehyde for immobilization of Candida antarctica lipase B .Molecular Structure Analysis

The molecular formula of Limonene oxide is C10H16O . The InChI key is CCEFMUBVSUDRLG-UHFFFAOYSA-N .Chemical Reactions Analysis

Limonene oxide undergoes biocatalytic resolution in the presence of epoxide hydrolase to form enantiomerically pure cis - and trans -limonene oxides . The reactant limonene, peroxyoctanoic acid, octanoic acid, and the product limonene oxide are all soluble in the organic phase .Physical And Chemical Properties Analysis

Limonene oxide has a molecular weight of 152.23 g/mol . The refractive index of limonene oxide produced from NO3 oxidation is 1.578 at 532 nm and 1.591 at 375 nm .Wissenschaftliche Forschungsanwendungen

Anti-Hefe- und Anti-Mikrobielle Eigenschaften

Das 1,2-Limonenoxid, Carveole und Carvon sind Monoterpene, die mit Iodosylbenzol als terminalem Oxidationsmittel synthetisiert werden können. Diese Verbindungen sind bekannt für ihre Anti-Hefe- und Anti-mikrobiellen Eigenschaften .

Anti-Leishmanien-Eigenschaften

β-Aminoalkohol-basierte Derivate können durch regioselektive Aminolyse von Limonen hergestellt werden. Diese Derivate zeigen ausgezeichnete Anti-Leishmanien-Eigenschaften und werden häufig als Katalysatoren in enantioselektiven Additionen und Gelatinepräparationen verwendet .

Aerosolbildung

Aerosole werden durch Ozonolyse verschiedener Stereoisomere von Limonen gebildet .

Anti-Tumor-Aktivitäten

Benzaldehydthiosemicarbazon wird durch regioselektive Additionen von HSCN hergestellt und zeigt Anti-Leishmanien- und Anti-Tumor-Aktivitäten. Diese Verbindung wird zur Herstellung von Kupfer-basierten Komplexen zusammen mit 1,3,4-Thiadiazol verwendet .

Anti-Bakterielle und Anti-Entzündliche Eigenschaften

Das p-Cymol wird durch Derivatisierung von α-Limonen in Gegenwart von bleiimprägniertem Siliziumdioxid über eine Disproportionierungsreaktion hergestellt. Diese Verbindung zeigt antibakterielle und entzündungshemmende Eigenschaften und erweitert ihre Anwendungsmöglichkeiten in der Lebensmittel- und Aromaindustrie .

Schmiermittel und Bisphosphonattherapie

Die Synthese von Limonenbisphosphonat wird durch chemische Modifikation mit Dialkylphosphit durchgeführt. Diese Verbindung ist bekannt für eine Reihe von Anwendungen in der Tribologie als Schmiermittel und in der Bisphosphonattherapie .

Physiologische Wirkungen und Synthetische Zwischenprodukte

Die Synthese von p-Menthan durch katalytische Hydrierung von Limonen unter hohem Druck liefert im Allgemeinen Endprodukte, die physiologische Wirkungen zeigen und als synthetische Zwischenprodukte Anwendung finden .

Lösungsmittel für die Extraktion von Naturstoffen

Limonen hat sich als effektives Lösungsmittel für die Extraktion von Naturstoffen erwiesen. Zum Beispiel wurde es bei der Extraktion von Olivenöl aus Olivenkernen unter Verwendung von Mikrowellen als Wärmequelle eingesetzt .

Wirkmechanismus

Target of Action

Limonene oxide, (-)-, also known as L-1,2-Epoxylimonene, is a bioactive chemical . It has been found to have antimicrobial properties , acting primarily on the cytoplasmic membrane in Gram-positive bacterial cells and the outer membrane in Gram-negative bacteria .

Mode of Action

The mode of action of limonene oxide, (-)-, involves its interaction with these cellular targets, leading to changes in their function. For instance, it has been suggested that limonene inhibits viral DNA polymerase during the reproduction cycle when new viral DNA is synthesized . .

Biochemical Pathways

Limonene oxide, (-)-, affects various biochemical pathways. It has been found to have anti-inflammatory effects by reducing pro-inflammatory cytokines (TNF-α, IL-1β, COX-2), suppressing the TLR4/NF-κB/AP-1 signaling pathways, and modulating oxidative stress through Nrf2 activation . The exact biochemical pathways affected by limonene oxide, (-)-, and their downstream effects are complex and require further investigation.

Pharmacokinetics

It is known that the drug-like properties of limonene and its metabolites could be used to predict their in vivo pharmacokinetics and pharmacodynamic properties .

Result of Action

The result of limonene oxide, (-)-'s action at the molecular and cellular level includes the destruction of cell integrity and wall structure , damage to the cell membrane , and hindrance of ATP synthesis by inhibiting the activity of the respiratory complex and ATPase . These effects contribute to its antinociceptive and antitumoral activities .

Action Environment

The action, efficacy, and stability of limonene oxide, (-)-, can be influenced by various environmental factors. For instance, the photocatalytic degradation of pollutants results in an exceptionally selective catalyst for the aerobic limonene epoxidation to 1,2-limonene oxide under solar light irradiation . .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

The biocatalytic epoxidation of both enantiomers of limonene was carried out in the presence of a peroxygenase-containing preparation from oat (Avena sativa) flour . Different reaction profiles were observed depending on the starting enantiomer of limonene, but in both cases, the 1,2-monoepoxide was obtained as the main product with excellent diastereoselectivity .

Cellular Effects

These include antitumor, antiviral, anti-inflammatory, and antibacterial activities .

Temporal Effects in Laboratory Settings

In laboratory settings, “Limonene oxide, (-)-” has shown stability and effectiveness. Trans-1,2-monoepoxide and cis-1,2-monoepoxide were isolated from the reaction of ®-limonene and (S)-limonene, respectively, and the reactions were scaled-up to 0.17 M substrate concentration .

Metabolic Pathways

“Limonene oxide, (-)-” is involved in the metabolic pathways of limonene. Limonene and its metabolites, including “Limonene oxide, (-)-”, can interact with various enzymes and cofactors .

Eigenschaften

IUPAC Name |

(4S)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9?,10?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEFMUBVSUDRLG-IDKOKCKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C(C1)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1CCC2(C(C1)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow liquid; cool minty aroma | |

| Record name | l-8-p-Menthene-1,2-epoxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2122/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | l-8-p-Menthene-1,2-epoxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2122/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.926-0.936 (20°) | |

| Record name | l-8-p-Menthene-1,2-epoxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2122/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

203719-53-3 | |

| Record name | Limonene oxide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203719533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

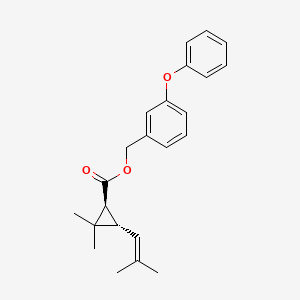

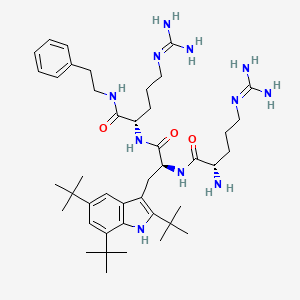

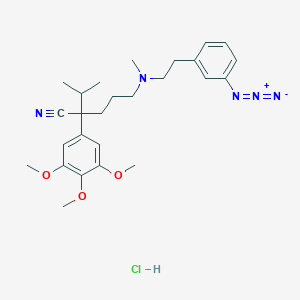

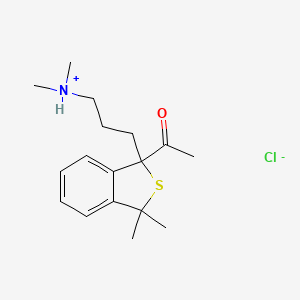

Feasible Synthetic Routes

ANone: Limonene oxide, (-) has a molecular formula of C10H16O and a molecular weight of 152.23 g/mol.

ANone: Researchers utilize various techniques to characterize limonene oxide, (-), including:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique helps identify and quantify limonene oxide, (-) in complex mixtures, like essential oils. [, , , , ]

- Nuclear Magnetic Resonance (NMR): Both 1H-NMR and 13C-NMR provide detailed structural information about limonene oxide, (-). [, ]

- Fourier Transform Infrared (FTIR) Spectroscopy: This technique identifies functional groups present in limonene oxide, (-). [, ]

A: Research indicates that exposure to oxygen and heat can significantly alter the aroma profile of essential oils containing limonene oxide, (-). Specifically, these conditions promote the formation of limonene oxide isomers and L-carvone, contributing to sweet, floral, and minty notes. []

A: Studies have shown that limonene oxide, (-) readily sorbs into LDPE. Interestingly, the presence of LDPE appears to slow down the oxidation process compared to a control without LDPE. This suggests LDPE might offer a level of protection against oxidation. []

A: Yes, limonene oxide, (-) serves as a valuable monomer for ring-opening polymerization (ROP) and ring-opening copolymerization (ROCOP) reactions. [, , , ]

A: Limonene oxide, (-) can be polymerized to form poly(limonene carbonate) using carbon dioxide (CO2) and a suitable catalyst. [, ] It can also be copolymerized with anhydrides, such as phthalic anhydride, to produce polyesters. [, ]

A: Limonene oxide, (-) acts as a substrate in the cycloaddition reaction with CO2 to produce cyclic carbonates. This reaction is often catalyzed by metal complexes, like zirconium or aluminum-based catalysts, in conjunction with a co-catalyst such as tetra-n-butylammonium bromide. [, ]

A: Yes, density functional theory (DFT) calculations have been used to investigate the Meinwald rearrangement of limonene oxide, (-), providing insights into reaction mechanisms and energetics. []

A: The stereochemistry of limonene oxide plays a crucial role in its reactivity. For instance, cis-limonene oxide and trans-limonene oxide lead to different products in the Meinwald rearrangement. [] Similarly, the stereochemistry of the epoxide influences the stereoregularity of the resulting polycarbonate in the copolymerization with CO2. []

A: Yes, researchers have developed techniques to separate the cis- and trans-isomers of limonene oxide. One method involves a water-promoted kinetic separation, achieving high diastereoselectivity. [] Another approach utilizes aqueous mercury(II)-mediated or acid-catalyzed hydration. []

A: While limonene oxide, (-) is a bio-based compound, research on its environmental impact and degradation pathways is still developing. Understanding its fate in the environment and potential for biodegradation is crucial for sustainable applications. [, ]

A: Gas chromatography (GC) coupled with various detectors, such as mass spectrometry (MS) or olfactometry (O), is commonly employed to separate, identify, and quantify limonene oxide, (-) in complex matrices like essential oils. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-7-(3-nitrobenzoyl)-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1675331.png)

![4-{[4,4-Bis(4-fluorophenyl)butyl]amino}-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol](/img/structure/B1675340.png)

![Benzamide, 4-[(3,3-dimethyl-1-oxobutyl)amino]-3,5-difluoro-N-2-thiazolyl-](/img/structure/B1675344.png)